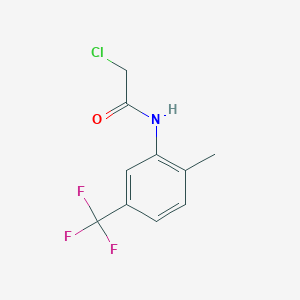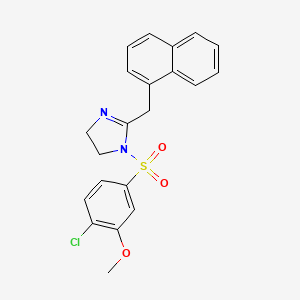
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide, also known as CF3-AMCHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CF3-AMCHA is a derivative of acetamide and is synthesized using specific methods.
科学研究应用
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide has been found to have potential applications in various scientific research fields. One of the primary applications is in the field of neuroscience, where it has been used as a tool to study the function of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain. 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide acts as a selective inhibitor of DAT, which allows researchers to study the role of DAT in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide acts as a selective inhibitor of DAT by binding to the transporter's active site. This binding prevents the reuptake of dopamine into the presynaptic neuron, resulting in an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels leads to an increase in dopamine receptor activation, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide has been found to have various biochemical and physiological effects. One of the primary effects is an increase in dopamine levels in the brain, which can lead to an increase in dopamine receptor activation. This increase in dopamine receptor activation can have various effects on behavior, including increased locomotor activity and decreased impulsivity.
实验室实验的优点和局限性
One of the primary advantages of using 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide in lab experiments is its selectivity for DAT. This selectivity allows researchers to study the role of DAT in various neurological disorders without affecting other neurotransmitter systems. However, one of the limitations of 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is its potential toxicity. 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide has been found to be toxic to dopaminergic neurons at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide. One of the primary directions is to study the potential therapeutic applications of 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide in neurological disorders such as Parkinson's disease and ADHD. Additionally, researchers can explore the potential use of 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide as a tool to study other neurotransmitter systems and their role in various neurological disorders.
Conclusion
In conclusion, 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is synthesized using a specific method and has been found to have potential applications in neuroscience research. 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide acts as a selective inhibitor of DAT and has various biochemical and physiological effects. While 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. There are several future directions for research on 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide, including exploring its potential therapeutic applications and its use as a tool to study other neurotransmitter systems.
合成方法
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is synthesized using a specific method that involves the reaction of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide with trifluoromethylbenzene in the presence of a palladium catalyst. This reaction results in the reduction of the nitro group to an amino group, followed by the substitution of the chlorine atom with a trifluoromethyl group. The final product is a white crystalline powder that is soluble in organic solvents.
属性
IUPAC Name |
2-chloro-N-[2-methyl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-2-3-7(10(12,13)14)4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKBSWLHPPIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)


![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)

![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)

